molecular formula C8H10N2O B11923635 2-(Pyridin-3-yl)azetidin-3-ol

2-(Pyridin-3-yl)azetidin-3-ol

Cat. No.: B11923635
M. Wt: 150.18 g/mol
InChI Key: NVIHBSIYEMYVAI-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)azetidin-3-ol is a heterocyclic compound that features a pyridine ring attached to an azetidine ring with a hydroxyl group at the third position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)azetidin-3-ol can be achieved through several methods. One common approach involves the reaction of pyridine derivatives with azetidinone intermediates. For instance, a green and practical method for the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation has been developed . This method is efficient and provides high yields of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)azetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the pyridine ring.

    Substitution: Reagents such as thionyl chloride (SOCl₂) for halogenation and amines for amination are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the pyridine ring results in piperidine derivatives.

Scientific Research Applications

2-(Pyridin-3-yl)azetidin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)azetidin-3-ol involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways and targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yl)azetidin-3-ol
  • 2-(Pyridin-4-yl)azetidin-3-ol
  • 3-(Pyridin-3-yl)azetidin-2-one

Uniqueness

2-(Pyridin-3-yl)azetidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

2-pyridin-3-ylazetidin-3-ol

InChI

InChI=1S/C8H10N2O/c11-7-5-10-8(7)6-2-1-3-9-4-6/h1-4,7-8,10-11H,5H2

InChI Key

NVIHBSIYEMYVAI-UHFFFAOYSA-N

Canonical SMILES

C1C(C(N1)C2=CN=CC=C2)O

Origin of Product

United States

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